2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzamide core with methoxy groups at the 2 and 3 positions, a thiazolyl group substituted at the 4 position, and a tetrahydronaphthalenyl group at the 2 position of the thiazole ring. The presence of multiple functional groups and rings makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad spectrum of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, which this compound is a derivative of, typically work by interacting with their targets and causing changes at the molecular level .
Biochemical Pathways
Benzamides, a significant class of amide compounds, have been known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzamides, a significant class of amide compounds, have been known to cause various molecular and cellular effects due to their broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalenyl moiety. This can be achieved through catalytic hydrogenation of naphthalene derivatives. The thiazolyl group can be introduced via a cyclization reaction involving thiourea and appropriate aldehydes or ketones. Finally, the benzamide core is formed through a reaction between the thiazolyl intermediate and dimethoxybenzoic acid derivatives under amide coupling conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under strong oxidizing conditions.
Reduction: : The thiazolyl ring can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.
Substitution: : Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : 2,3-dihydroxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide.
Reduction: : 2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzothioamide.
Substitution: : Various amides or thioamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound's potential medicinal applications could include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, or infections.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzothioamide
2,3-Dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups and the presence of the tetrahydronaphthalenyl moiety, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-26-19-9-5-8-17(20(19)27-2)21(25)24-22-23-18(13-28-22)16-11-10-14-6-3-4-7-15(14)12-16/h5,8-13H,3-4,6-7H2,1-2H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWWRAHYQYBAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.